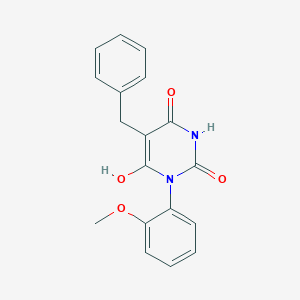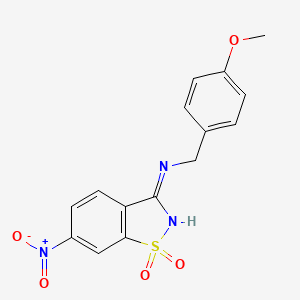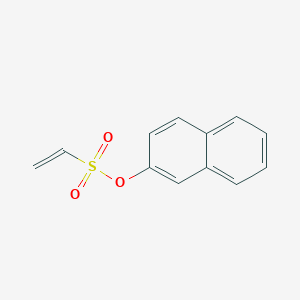
5-benzyl-2,6-dihydroxy-3-(2-methoxyphenyl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-benzyl-6-hydroxy-1-(2-methoxyphenyl)-3H-pyrimidine-2,4-dione is a complex organic compound with a pyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-6-hydroxy-1-(2-methoxyphenyl)-3H-pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and methoxyphenyl derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5-benzyl-6-hydroxy-1-(2-methoxyphenyl)-3H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
5-benzyl-6-hydroxy-1-(2-methoxyphenyl)-3H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-benzyl-6-hydroxy-1-(2-methoxyphenyl)-3H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-benzyl-6-hydroxy-1-(4-methoxyphenyl)-3H-pyrimidine-2,4-dione
- 5-benzyl-6-hydroxy-1-(3-methoxyphenyl)-3H-pyrimidine-2,4-dione
Uniqueness
5-benzyl-6-hydroxy-1-(2-methoxyphenyl)-3H-pyrimidine-2,4-dione is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C18H16N2O4 |
|---|---|
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
5-benzyl-6-hydroxy-1-(2-methoxyphenyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H16N2O4/c1-24-15-10-6-5-9-14(15)20-17(22)13(16(21)19-18(20)23)11-12-7-3-2-4-8-12/h2-10,22H,11H2,1H3,(H,19,21,23) |
Clave InChI |
QAOIEQGOLGCSHT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N2C(=C(C(=O)NC2=O)CC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-(2-Methyl-5-nitroimidazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12488485.png)
![5-methyl-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B12488488.png)

![1-(3-chloro-4-methylphenyl)-6-{4-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12488495.png)

![N'-acetyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carbohydrazide](/img/structure/B12488506.png)
![Methyl 3-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12488514.png)

![2-[(6,8-Dichloroquinazolin-4-yl)sulfanyl]-1-(morpholin-4-yl)ethanone](/img/structure/B12488521.png)
![2-[(3-Ethoxy-4-hydroxyphenyl)methylidene]indene-1,3-dione](/img/structure/B12488522.png)
![5-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12488528.png)

![2-[4-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12488545.png)

